tert-Butyl sulfone

Radical chemistry Homolytic substitution Computational chemistry

Researchers requiring radical-inert sulfones for complex syntheses often encounter premature degradation with dimethyl or diphenyl sulfones. tert-Butyl sulfone (CAS 1886-75-5) provides a sterically shielded sulfonyl core that remains intact under radical conditions, enabling clean product profiles in cascade reactions. Key outcomes: Configurational stability ≥94% ee retention; Pd-catalyzed asymmetric allylic sulfones in 89-98% ee; and high oxidation potential for electrosynthetic protocols. Sourced via a globally reliable B2B supply chain.

Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
CAS No. 1886-75-5
Cat. No. B167673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl sulfone
CAS1886-75-5
Molecular FormulaC8H18O2S
Molecular Weight178.29 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C(C)(C)C
InChIInChI=1S/C8H18O2S/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3
InChIKeySPJQDMKTFSPPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl sulfone (1886-75-5) Baseline Characteristics


tert-Butyl sulfone (CAS 1886-75-5, di-tert-butyl sulfone, C8H18O2S, molecular weight 178.29) is a symmetric aliphatic sulfone characterized by two tert-butyl groups flanking a sulfonyl (SO2) core . Its solid-state properties include a melting point of 129.9°C and a boiling point of 247.85°C, with an estimated density of 1.0086 g/cm³ . Unlike aromatic sulfones (e.g., diphenyl sulfone) or lower alkyl sulfones (e.g., dimethyl sulfone, methyl tert-butyl sulfone), the sterically bulky tert-butyl substituents impart distinct electronic and conformational properties that govern reactivity in both radical-mediated and polar reaction manifolds [1].

Radical-mediated synthesis
Near-suppressed homolytic substitution at sulfonyl sulfur supports sulfone integrity under radical conditions.
Asymmetric synthesis
Configurationally stable α-sulfonyl carbanions enable chiral sulfone building blocks.
Electrochemical studies
Higher oxidation potential offers a distinct stability window for anodic processes.

Why Generic Sulfone Substitution Fails


Substituting tert-butyl sulfone with structurally related sulfones—such as dimethyl sulfone, diphenyl sulfone, or methyl tert-butyl sulfone—introduces quantifiable changes in three critical performance parameters: homolytic reactivity at sulfur, redox behavior under electrochemical or reductive conditions, and elimination pathway selectivity. The tert-butyl group's substantial +I inductive effect and steric shielding fundamentally alter the sulfonyl group's electronic environment relative to methyl- or phenyl-substituted analogs [1][2]. Consequently, protocols optimized for generic sulfones routinely fail when tert-butyl sulfone is used as a drop-in replacement, and vice versa [3].

Homolytic reactivity
tert-Butyl sulfone's SH2 rate differs by orders of magnitude from methyl and phenyl sulfones; protocols may not transfer.
Redox pathway
Electrochemical and reductive behavior diverge significantly from generic sulfones, altering selectivity patterns.
Elimination selectivity
Elimination pathways shift product class; tert-butyl sulfones yield alkenyl sulfones instead of desulfonylated alkenes.

tert-Butyl sulfone Differentiation Evidence


Homolytic Substitution at Sulfur

G3(MP2)-RAD calculations demonstrate that cyclization of the tert-butylsulfonylbutyl radical (n = 2) proceeds with a rate constant of 1.7 × 10⁻²⁴ s⁻¹ at 80°C [1]. This is approximately 28 orders of magnitude slower than the corresponding sulfide (n = 0) cyclization [1]. The near-total suppression of SH2 chemistry at the sulfonyl sulfur arises from the absence of LP → SOMO interactions that dominate sulfide reactivity, a mechanistic feature intrinsic to the sulfone oxidation state and further modulated by tert-butyl steric bulk [1].

Homolytic substitution rate
Head-to-head
k = 1.7 × 10⁻²⁴ s⁻¹ (tert-butyl) vs. ~1 s⁻¹ (sulfide)
Supports sulfonyl inertness in radical cascades.
~28 orders of magnitude slower SH2; G3(MP2)-RAD, 80°C.
Radical chemistry Homolytic substitution Computational chemistry Sulfone reactivity

Reductive Elimination Pathway Divergence

In a comparative study of Na-Hg reduction of β-sulfonyl alcohol derivatives, β-phenylsulfonyl alcohol derivatives undergo reductive elimination to yield alkenes, likely via a single-electron transfer mechanism [1]. Under identical reaction conditions, β-tert-butylsulfonyl alcohol derivatives do not yield the corresponding alkene; instead, the β-tert-butylsulfonyl alcohol mesylate undergoes elimination via an α-sulfonyl carbanion intermediate to afford alkenyl sulfone [1].

Reductive elimination divergence
Head-to-head
tert-Butyl: alkenyl sulfone (retains SO₂) vs. phenyl: alkene (desulfonylation)
Divergent product class under identical Na-Hg conditions.
Pathway via α-sulfonyl carbanion for tert-butyl; single-electron transfer for phenyl.
Reductive elimination β-Sulfonyl alcohol reduction Na-Hg amalgam Synthetic methodology

Electrochemical Oxidation Resistance

Electrochemical oxidation studies on sulfur compounds demonstrate that the oxidation potential exhibits a linear dependence on the inductive effect of substituents R, with a negative slope [1]. Specifically, the tert-butyl-substituted sulfone is more difficult to oxidize than the methyl-substituted analog, attributable to the stronger +I inductive effect of the tert-butyl group elevating the energy level of the antibonding electron that must be removed during oxidation to the dication [1].

Electrochemical oxidation
Class-level inference
Higher oxidation potential vs. methyl sulfones (negative linear correlation with +I effect)
Reported trend supports oxidative stability screening.
Exact magnitude not quantified in source; data to verify.
Electrochemistry Oxidation potential Inductive effect Sulfone stability

Electroreduction Half-Wave Potential

Laser photoelectron emission (LPE) studies of methyl(2-pyridyl)sulfone (MPS) and tert-butyl(2-pyridyl)sulfone (TBPS) in water-organic media reveal distinct redox behavior upon first-electron transfer [1]. The half-wave potentials measured were E₁/₂ = −1.34 V for MPS and E₁/₂ = −1.37 V for TBPS, indicating a 30 mV cathodic shift for the tert-butyl analog [1]. The characteristic lifetimes of the radical anion intermediates for both compounds do not exceed 3 × 10⁻⁷ s [1].

Electroreduction half-wave potential
Head-to-head
TBPS E₁/₂ = −1.37 V vs. MPS E₁/₂ = −1.34 V (Δ = 30 mV)
Modest cathodic shift may influence preparative electrolysis selectivity.
Laser photoelectron emission; radical anion lifetimes ≤3 × 10⁻⁷ s for both.
Electroreduction Laser photoelectron emission Half-wave potential Radical anion stability

Nickel-Mediated Reactivity

In nickel-mediated transformations of sulfones, tert-butyl sulfones did not exhibit enhanced reactivity compared to other sulfone classes [1]. Notably, when treated with excess n-BuLi, tert-butyl sulfones undergo an elimination reaction that is distinct from the behavior observed with nickel [1]. This highlights that the tert-butyl sulfone scaffold does not universally enhance transition-metal-mediated reactivity and may follow alternative reaction manifolds under strongly basic conditions.

Nickel-mediated reactivity
Class-level inference
No enhanced reactivity vs. other sulfones; elimination with excess n-BuLi
Reactivity is condition-dependent; generic protocols may not apply.
Requires compound-specific optimization under strongly basic conditions.
Transition metal catalysis Nickel chemistry Sulfone elimination Organolithium

Chiral α-Sulfonyl Carbanion Configuration Retention

Reaction of enantiopure S-tert-butyl sulfones of the type R¹CH(R²)SO₂tBu (≥99% ee) with organolithium reagents yields the corresponding chiral α-sulfonyl carbanion salts [R¹C(R²)SO₂tBu]Li with ≥94% ee [1]. This demonstrates that the tert-butyl sulfonyl group supports configurationally stable α-sulfonyl carbanions with minimal racemization during deprotonation and subsequent manipulation [1]. Acyclic and cyclic allylic tert-butyl sulfones have been synthesized in 89-98% ee and 40-92% yield via Pd-catalyzed reactions with LiO₂St-Bu in the presence of chiral ligands [2].

Chiral carbanion configurational stability
Supporting evidence
≥94% ee retention
Supports asymmetric synthesis with minimal racemization.
From ≥99% ee starting sulfone; allylic sulfones 89–98% ee via Pd-catalysis.
Asymmetric synthesis Chiral sulfones α-Sulfonyl carbanion Stereochemistry

tert-Butyl sulfone Application Scenarios


Radical Synthesis with Sulfonyl Inertness

Based on the 28-order-of-magnitude slower homolytic substitution rate relative to sulfides [1], tert-butyl sulfone is the sulfone of choice when a synthetic sequence involves radical intermediates that must not react at the sulfonyl sulfur. Unlike sulfide analogs or more electrophilic sulfones, tert-butyl sulfone remains intact under radical conditions, enabling clean product profiles in complex cascade reactions.

Asymmetric Synthesis of Chiral Sulfones

The demonstrated configurational stability of α-sulfonyl carbanions derived from tert-butyl sulfones (≥94% ee retention from ≥99% ee starting material) and the successful Pd-catalyzed asymmetric synthesis of allylic tert-butyl sulfones in 89-98% ee [2][3] position this compound as a preferred building block for chiral sulfone synthesis. Procurement should prioritize tert-butyl sulfone when stereochemical integrity of the sulfonyl-bearing center is a critical quality attribute.

Electrochemical Oxidative Stability

The higher oxidation potential conferred by the tert-butyl group's +I inductive effect, relative to methyl-substituted sulfones [4], makes tert-butyl sulfone a candidate for applications demanding oxidative robustness. This includes high-voltage electrolyte formulations and electrosynthetic protocols conducted at elevated anodic potentials where methyl sulfones may undergo premature degradation.

Alkenyl Sulfone Synthesis via Reductive Elimination

The divergent elimination pathway of β-tert-butylsulfonyl alcohol mesylates—yielding alkenyl sulfones rather than desulfonylated alkenes under Na-Hg conditions [5]—identifies a specific synthetic niche. Researchers requiring alkenyl sulfone products should select tert-butyl sulfone derivatives, as phenyl sulfone analogs under identical conditions proceed to fully desulfonylated alkene products.

Application
Selection Property
Validation Focus
Radical-mediated synthesis
Sulfonyl group retention under radical conditions
Absence of SH2 side reactions
Asymmetric sulfone synthesis
Configurational stability of α-sulfonyl carbanion
Enantiomeric excess retention
Electrochemical oxidative stability
Oxidation potential shift
Anodic stability window screening
Alkenyl sulfone synthesis
Reductive elimination pathway
Product class specificity (alkenyl sulfone vs. alkene)

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